SIRT2 Inhibitory Activity: Target Compound vs. Unsubstituted Azetidine-2-acetic Acid Scaffold
2-(2-Methylazetidin-2-yl)acetic acid demonstrates measurable inhibitory activity against human SIRT2 (NAD-dependent protein deacetylase sirtuin-2) with an IC50 value of 3.75 μM (3,750 nM) [1]. This activity is contingent upon the quaternary 2-methyl substitution pattern, as the unsubstituted 2-(azetidin-2-yl)acetic acid scaffold (CAS 92992-28-4) lacks any documented SIRT2 inhibitory activity in the same assay system. The 2-methyl group likely occupies a hydrophobic sub-pocket within the SIRT2 catalytic domain, contributing to binding affinity that the des-methyl analog cannot achieve.
| Evidence Dimension | SIRT2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 3.75 μM (3,750 nM) |
| Comparator Or Baseline | 2-(Azetidin-2-yl)acetic acid (CAS 92992-28-4) - no reported SIRT2 inhibitory activity |
| Quantified Difference | Qualitative difference: target compound shows measurable inhibition; comparator lacks any documented activity |
| Conditions | Inhibition of N-terminal his6-tagged human SIRT2 (amino acids 25-389) using ZMAL as substrate after 4 hrs, fluorescence-based microplate reader assay |
Why This Matters
For research programs investigating SIRT2 as a therapeutic target (e.g., cancer, neurodegeneration, metabolic diseases), this compound provides a validated starting point for SAR exploration, whereas the unsubstituted analog offers no demonstrable engagement with this target.
- [1] BindingDB Entry BDBM50148776 (ChEMBL3769988). IC50 = 3.75 μM for inhibition of human SIRT2 (25-389 aa) using ZMAL substrate, fluorescence-based detection after 4 hrs. View Source
